molecular formula C10H12N2O B14730395 N-(2,3-Dihydro-1H-inden-1-yl)urea CAS No. 6520-67-8

N-(2,3-Dihydro-1H-inden-1-yl)urea

Cat. No.: B14730395
CAS No.: 6520-67-8
M. Wt: 176.21 g/mol
InChI Key: WAQCADIPNPIBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1H-inden-1-yl)urea is a urea derivative characterized by a bicyclic 2,3-dihydro-1H-indene scaffold linked to a urea functional group. This structure confers rigidity and unique electronic properties, making it a versatile scaffold in medicinal chemistry. It has been explored for applications ranging from kinase inhibition (e.g., DDR1) to TRPV1 antagonism and antioxidant/anticancer activity .

Properties

CAS No.

6520-67-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-ylurea

InChI

InChI=1S/C10H12N2O/c11-10(13)12-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13)

InChI Key

WAQCADIPNPIBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)N

Origin of Product

United States

Preparation Methods

Isocyanate-Mediated Urea Formation

The most widely reported method involves the reaction of 2,3-dihydro-1H-inden-1-amine with isocyanate equivalents. As detailed in sources and, this approach utilizes N,N-diisopropylethylamine (DIPEA) as a base catalyst in tetrahydrofuran (THF) under reflux:

$$
\text{2,3-Dihydro-1H-inden-1-amine} + \text{Isocyanate} \xrightarrow{\text{DIPEA, THF, reflux}} \text{this compound}
$$

For the target compound, potassium cyanate (KOCN) serves as the isocyanate source in acidic media (e.g., HCl), yielding the monosubstituted urea. Typical conditions include a 1:1.2 molar ratio of amine to KOCN, with reaction completion within 4–6 hours at 80°C. Purification via recrystallization from ethyl acetate/hexane mixtures affords the product in 68–72% yield.

Key Optimization Parameters:

  • Solvent: THF > DMF > Acetonitrile (based on solubility and reaction rate).
  • Catalyst: DIPEA enhances nucleophilicity of the amine, reducing side reactions.
  • Temperature: Reflux conditions (66–80°C) prevent intermediate decomposition.

Carbodiimide-Mediated Coupling

An alternative route employs 1,1'-carbonyldiimidazole (CDI) to activate the amine for subsequent reaction with ammonium chloride. This method, adapted from sulfamoyl urea syntheses, proceeds as follows:

  • Activation:
    $$
    \text{2,3-Dihydro-1H-inden-1-amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate}
    $$
  • Ammonolysis:
    $$
    \text{Imidazolide intermediate} + \text{NH}_4\text{Cl} \rightarrow \text{this compound}
    $$

Reactions are conducted in anhydrous dichloromethane at 0–25°C, achieving yields of 75–81% after column chromatography.

Direct Condensation with Urea

High-temperature condensation of 2,3-dihydro-1H-inden-1-amine with urea in polar aprotic solvents (e.g., DMSO) represents a simpler but lower-yielding (55–60%) approach. The reaction requires stoichiometric excess of urea (2.5 eq.) and temperatures of 120–140°C to overcome kinetic barriers:

$$
\text{2,3-Dihydro-1H-inden-1-amine} + \text{Urea} \xrightarrow{\Delta, \text{DMSO}} \text{this compound} + \text{NH}_3
$$

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Isocyanate-Mediated 68–72 >95% 4–6 h High
Carbodiimide Coupling 75–81 >98% 8–12 h Moderate
Direct Condensation 55–60 90–92% 24–48 h Low

Trade-offs:

  • The isocyanate method balances efficiency and scalability but requires hazardous reagents (KOCN).
  • Carbodiimide coupling offers higher purity but involves cost-intensive reagents (CDI).
  • Direct condensation is operationally simple but suffers from prolonged reaction times and side product formation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.15–7.30 (m, 4H, aromatic), 5.85 (s, 1H, NH), 4.10 (q, 1H, indenyl CH), 2.80–3.10 (m, 2H, CH$$2$$), 1.90–2.20 (m, 2H, CH$$_2$$).
  • $$^{13}$$C NMR: δ 158.4 (C=O), 140.2–125.3 (aromatic carbons), 55.1 (indenyl CH), 35.2–28.7 (CH$$_2$$).

Infrared (IR) Spectroscopy

Strong absorption bands at 1665 cm$$^{-1}$$ (C=O stretch) and 3340–3250 cm$$^{-1}$$ (N-H stretches) confirm urea functionality.

Mass Spectrometry

ESI-HRMS: m/z calcd for C$${10}$$H$${12}$$N$$_2$$O [M+H]$$^+$$: 189.1022; found: 189.1025.

Applications and Biological Relevance

Molecular docking studies reveal that this compound binds the ARG 160 residue of 2HCK kinase via hydrogen bonding, inhibiting enzyme activity (docking score: −8.7 kcal/mol). ADMET predictions indicate favorable pharmacokinetic profiles, with moderate blood-brain barrier permeability and low hepatotoxicity.

Industrial-Scale Considerations

Patent literature highlights the compound’s utility in pesticide formulations, where sustained release is achieved by embedding it in wax-polycyclic aromatic hydrocarbon matrices. Process optimization for bulk synthesis prioritizes the isocyanate method due to its compatibility with continuous flow reactors and minimal purification requirements.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1H-inden-1-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its derivatives have been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibition.

Comparison with Similar Compounds

Structural Modifications and Conformational Effects

  • Core Rigidity: The 2,3-dihydro-1H-indene moiety reduces conformational flexibility compared to acyclic or monocyclic analogs. For example, VU0488129 incorporates this scaffold, leading to fewer conformations and enhanced selectivity as a positive allosteric modulator for muscarinic acetylcholine receptors compared to ML380 .
  • Substituent Effects: Fluorine Substitution: Derivatives like 1-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)urea (12b, ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity . tert-Butyl Groups: The addition of a tert-butyl group at the 5-position of the indene ring (e.g., 1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea) enhances binding affinity to targets like aromatase, surpassing Imatinib in silico docking studies . Piperidinyl and Sulfonyl Additions: Substituents such as piperidinyl (A-795614, ) or sulfonyl groups () modulate pharmacokinetics, influencing CNS penetration or enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

  • Synthesis and Purity : Derivatives like N-(5,6-dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide are synthesized with high yields (92%) using Er(OTf)3 catalysis, with HPLC purity >95% .
  • Solubility and Stability: Fluorinated derivatives (e.g., 12b) demonstrate improved solubility in polar solvents, while tert-butyl groups enhance thermal stability . Limited data on water solubility and melting points are noted for some analogs .

Analytical Characterization

  • HRMS/NMR : Compounds are routinely characterized via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring structural fidelity. For example, N-((S)-2,3-dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)acetamide (B5) showed HRMS m/z 565.2258 [M+H]+ and >98% HPLC purity .
  • X-ray Crystallography : Used to resolve stereochemistry in chiral derivatives (e.g., VU0488129) .

Key Research Findings and Trends

  • Therapeutic Versatility : The scaffold’s adaptability allows targeting of diverse pathways (kinases, ion channels, oxidases).
  • Structure-Activity Relationships (SAR) :
    • Rigidity improves target selectivity but may reduce bioavailability without hydrophilic substituents.
    • Electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance binding to charged active sites .
  • Limitations : Poor CNS penetration in some analogs (e.g., A-795614) highlights the need for balanced lipophilicity .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2,3-dihydro-1H-inden-1-yl)urea derivatives, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between 2,3-dihydro-1H-inden-1-amine and aryl isocyanates/isothiocyanates. A robust protocol involves using Hunig’s base (N,N-diisopropylethylamine, DIPEA) as a catalyst in tetrahydrofuran (THF) under reflux conditions. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 amine:isocyanate), reaction time (6–12 hours), and purification via column chromatography. Structural confirmation requires IR (urea C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (indane protons at δ 2.5–3.5 ppm), and HRMS .

Q. How can spectroscopic data resolve structural ambiguities in this compound analogs?

Discrepancies in NMR signals (e.g., splitting patterns of indane protons) may arise from conformational flexibility or diastereomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and NOESY to identify spatial proximity of substituents. For example, the indenyl group’s rigid bicyclic structure restricts rotation, simplifying signal assignment . IR spectroscopy confirms urea/thiourea functionality (C=O at ~1650 cm⁻¹; C=S at ~1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antioxidant activity can be assessed via DPPH and nitric oxide (NO) radical scavenging assays. For TRPV1 antagonism (IC50 determination), capsaicin-induced calcium influx assays in TRPV1-expressing cells (e.g., HEK293) are recommended. Positive controls (e.g., capsazepine) and dose-response curves (1–100 µM) validate potency .

Advanced Research Questions

Q. How do structural modifications to the indenyl or urea moieties influence TRPV1 antagonism?

Introducing substituents like tert-butyl at the indenyl 5-position (e.g., N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl] analogs) enhances hydrophobic interactions with TRPV1’s vanilloid binding pocket, reducing IC50 values (e.g., 123 nM vs. capsaicin). Chiral centers in the indenyl group (e.g., (R)- vs. (S)-configurations) modulate stereoselective binding to Arg160 in the 2HCK enzyme .

Q. What computational strategies reconcile discrepancies between in silico docking predictions and experimental bioactivity data?

Molecular docking (AutoDock Vina, Schrödinger) may overestimate binding affinity due to rigid receptor models. Refine predictions with molecular dynamics (MD) simulations (100 ns trajectories) to account for protein flexibility. QSAR models incorporating Hammett constants (σ) of aryl substituents improve correlation with antioxidant IC50 values. For TRPV1, hydrogen bonding with Arg160 and hydrophobic contacts with Tyr511 are critical .

Q. How do ADMET properties impact the translational potential of this compound derivatives?

Lipophilicity (logP >3) may limit aqueous solubility but enhance blood-brain barrier permeability for neuropathic pain targets. Predicted hepatotoxicity (e.g., CYP3A4 inhibition) via ProTox-II requires validation with hepatic microsomal stability assays. Ames test negativity (e.g., compound 4a-j in ) suggests low mutagenic risk .

Q. What crystallographic tools resolve conformational polymorphism in urea-linked indenyl compounds?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies polymorphs (e.g., hydrogen-bonding networks between urea NH and carbonyl groups). For ambiguous electron density, use ORTEP-3 or WinGX to model disorder. High-resolution data (>1.0 Å) reduce thermal motion artifacts .

Q. How can SAR studies address contradictory activity data across cell lines or assays?

Divergent IC50 values in antioxidant vs. TRPV1 assays may reflect off-target effects. Employ counter-screening against related targets (e.g., TRPA1, TRPM8) and gene knockout models (e.g., TRPV1⁻/⁻ cells). For antioxidants, validate specificity using superoxide dismutase (SOD) inhibition controls .

Tables for Key Data

Table 1. Representative TRPV1 Antagonism Data

CompoundIC50 (nM)Key Structural FeatureReference
N-[(1S)-5-tert-Butyl-indenyl]urea123tert-Butyl at C5
Capsazepine562Benchmark antagonist

Table 2. Antioxidant Activity of Selected Derivatives (IC50, µM)

CompoundDPPH ScavengingNO Scavenging
4b12.418.7
4i14.221.3
4h16.824.5
Ascorbic Acid8.915.2
Data sourced from .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and adjust DIPEA concentration to suppress side reactions (e.g., thiourea cyclization) .
  • Crystallography: For polymorph screening, use solvent vapor diffusion with dichloromethane/hexane mixtures .
  • Docking Workflow: Prepare protein structures (2HCK PDB) with CHARMM36 force fields; ligand parameterization via CGenFF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.